molecular formula C9H11BO4 B6303853 3-Formyl-4-methoxy-5-methylphenyl boronic acid CAS No. 2121512-68-1

3-Formyl-4-methoxy-5-methylphenyl boronic acid

Cat. No.: B6303853
CAS No.: 2121512-68-1
M. Wt: 193.99 g/mol
InChI Key: JNGRWCFPRBLQFM-UHFFFAOYSA-N
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Description

3-Formyl-4-methoxy-5-methylphenyl boronic acid is an organic compound with the molecular formula C9H11BO4 It is a boronic acid derivative, characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a phenyl ring, along with a boronic acid functional group

Properties

IUPAC Name

(3-formyl-4-methoxy-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-8(10(12)13)4-7(5-11)9(6)14-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGRWCFPRBLQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C=O)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217544
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-68-1
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-formyl-4-methoxy-5-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301217544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methoxy-5-methylphenyl boronic acid typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of 3-Formyl-4-methoxy-5-methylphenyl boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methoxy-5-methylphenyl boronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Palladium catalyst, aryl halides, and a base such as potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 3-Carboxy-4-methoxy-5-methylphenyl boronic acid.

    Reduction: 3-Hydroxymethyl-4-methoxy-5-methylphenyl boronic acid.

    Substitution: Biaryl compounds with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₁BO₄
  • Molecular Weight : 179.97 g/mol
  • CAS Number : 121124-97-8
  • Appearance : White to yellowish crystalline powder
  • Melting Point : 214 - 217 °C

Organic Synthesis

3-Formyl-4-methoxy-5-methylphenyl boronic acid is predominantly utilized as a building block in organic synthesis. It plays a critical role in the Suzuki-Miyaura cross-coupling reaction , which is essential for forming carbon-carbon bonds between aryl halides and boronic acids. This reaction is highly valued for its mild conditions and tolerance to various functional groups, making it suitable for synthesizing complex organic molecules.

Biological Applications

In biological research, this compound has been investigated for its potential as:

  • A ligand in biological assays, aiding in the study of protein interactions.
  • A precursor for bioactive molecules that may have therapeutic effects.

The unique functional groups present in this compound enhance its reactivity and ability to form diverse derivatives, which can be crucial in drug design and development.

Medicinal Chemistry

3-Formyl-4-methoxy-5-methylphenyl boronic acid is explored for its applications in drug discovery. Its derivatives are being evaluated for their potential use in:

  • Boron Neutron Capture Therapy (BNCT) : A targeted cancer treatment that uses boron-containing compounds to selectively destroy cancer cells.
  • Development of pharmaceutical intermediates that can lead to new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of advanced materials and polymers. Its ability to undergo various chemical transformations allows it to be used as a versatile intermediate in creating materials with specific properties tailored to industrial needs.

Case Studies and Research Findings

  • Suzuki-Miyaura Coupling Studies : Research has demonstrated that using 3-formyl-4-methoxy-5-methylphenyl boronic acid significantly enhances the efficiency of Suzuki-Miyaura reactions, leading to higher yields of biaryl compounds when compared with simpler boronic acids.
  • Biological Assays : Studies investigating the ligand properties of this compound have shown promising results in binding affinity tests with target proteins, indicating potential pathways for drug development.
  • Material Science Applications : The compound has been incorporated into polymer matrices, demonstrating improved mechanical properties and thermal stability, making it suitable for advanced material applications.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methoxy-5-methylphenyl boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. This reactivity is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and methyl groups.

    3-Formylphenylboronic acid: Lacks the methoxy and methyl groups.

    4-Formylphenylboronic acid: Lacks the methoxy and methyl groups.

Uniqueness

3-Formyl-4-methoxy-5-methylphenyl boronic acid is unique due to the presence of all three functional groups (formyl, methoxy, and methyl) on the phenyl ring, which provides a distinct reactivity profile and allows for a broader range of chemical transformations compared to its analogs.

Biological Activity

3-Formyl-4-methoxy-5-methylphenyl boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

3-Formyl-4-methoxy-5-methylphenyl boronic acid features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems, particularly in the inhibition of enzymes and as a tool for studying protein interactions.

Structural Formula

The structural formula can be represented as follows:

C12H13BO4\text{C}_{12}\text{H}_{13}\text{B}\text{O}_{4}

The biological activity of boronic acids often involves their interaction with specific molecular targets. For 3-Formyl-4-methoxy-5-methylphenyl boronic acid, the proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This is particularly relevant for proteases and kinases.
  • Protein Interaction Modulation : It may influence protein-protein interactions through reversible binding to hydroxyl groups on target proteins.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity. For instance, compounds similar to 3-Formyl-4-methoxy-5-methylphenyl boronic acid have shown effectiveness in inhibiting cancer cell proliferation. Studies involving analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and renal cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Boronic acids are known to possess antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents .

Case Studies

  • Anticancer Activity in Renal Cancer : A study evaluated the effects of boronic acid derivatives on renal cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell cycle progression, suggesting a potential therapeutic role in renal carcinomas .
  • Inhibition of Kinases : Another study focused on the inhibition of specific kinases involved in cancer signaling pathways. The results showed that certain derivatives effectively inhibited kinase activity, leading to reduced viability in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacterial strains
Enzyme InhibitionModulation of kinase activity

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